molecular formula C18H18N2O2S2 B4677792 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide

Cat. No. B4677792
M. Wt: 358.5 g/mol
InChI Key: XHVLHLPVSGCQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide, also known as BITA, is a chemical compound that has been widely studied for its potential applications in scientific research. BITA is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has also been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been found to have antitumor properties, which suggest that it could be useful in the development of new cancer treatments.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide is not yet fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which suggests that it may work by disrupting the signaling pathways involved in tumor growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as the activity of COX-2. 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has also been found to scavenge free radicals and protect against oxidative stress-induced damage in vitro. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has several advantages for use in lab experiments, including its well-characterized chemical structure and known mechanism of action. 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are some limitations to the use of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide in lab experiments. For example, 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide has relatively low solubility in aqueous solutions, which can make it difficult to work with in some assays. Additionally, the exact concentration and dosing of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide required for specific assays may vary depending on the experimental conditions, which can make it challenging to optimize experimental protocols.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide. One area of interest is the development of new 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide as a therapeutic agent for inflammatory and oxidative stress-related diseases such as rheumatoid arthritis, multiple sclerosis, Alzheimer's, and Parkinson's. Additionally, further studies are needed to better understand the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide and to identify the specific signaling pathways and enzymes targeted by the compound. Finally, the potential of 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide as a cancer treatment should be further explored, including the development of new 2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide derivatives with improved antitumor properties and the investigation of potential combination therapies with other cancer treatments.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12(2)22-14-9-7-13(8-10-14)19-17(21)11-23-18-20-15-5-3-4-6-16(15)24-18/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVLHLPVSGCQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(propan-2-yloxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylthio)-N-(4-isopropoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.